Lifitegrast Sodium

Beschreibung

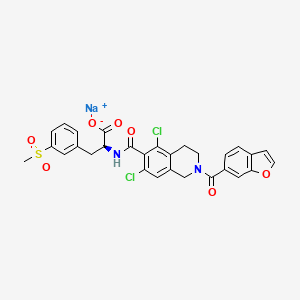

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOKOSRORLLIN-BQAIUKQQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23Cl2N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149785 | |

| Record name | Lifitegrast sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119276-80-0 | |

| Record name | Lifitegrast sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifitegrast sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFITEGRAST SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lifitegrast's Mechanism of Action on T-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifitegrast is a novel small-molecule integrin antagonist that provides a targeted approach to mitigating T-cell mediated inflammation.[1] By acting as a direct competitive antagonist to the lymphocyte function-associated antigen-1 (LFA-1), Lifitegrast effectively blocks its interaction with the intercellular adhesion molecule-1 (ICAM-1).[2] This blockade disrupts the crucial immunological synapse formation, leading to a downstream reduction in T-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3][4] This technical guide provides an in-depth analysis of Lifitegrast's mechanism of action on T-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.

Core Mechanism of Action: LFA-1/ICAM-1 Antagonism

T-cell activation and recruitment to sites of inflammation are critically dependent on the interaction between LFA-1, an integrin expressed on the surface of T-cells, and its ligand ICAM-1, which is upregulated on endothelial and antigen-presenting cells (APCs) in inflammatory conditions.[2][4] This binding facilitates the formation of an immunological synapse, a specialized interface between a T-cell and an APC, which is essential for sustained T-cell signaling and effector functions.[3][4]

Lifitegrast is a direct competitive antagonist that binds to LFA-1, preventing its association with ICAM-1.[5] This action effectively disrupts multiple stages of the T-cell inflammatory cascade:

-

Inhibition of T-cell Adhesion and Migration: By blocking the LFA-1/ICAM-1 interaction, Lifitegrast prevents the firm adhesion of T-cells to the vascular endothelium, thereby inhibiting their migration into inflamed tissues.[4]

-

Disruption of Immunological Synapse Formation: Lifitegrast has been shown to inhibit the formation of the immunological synapse between T-cells and dendritic cells (DCs), a critical step for T-cell activation.[3]

-

Reduction of T-cell Activation and Proliferation: The blockade of co-stimulatory signals derived from the LFA-1/ICAM-1 interaction leads to a decrease in T-cell activation and subsequent proliferation.[3][6]

-

Suppression of Pro-inflammatory Cytokine Release: Consequently, the production and release of key pro-inflammatory cytokines by activated T-cells are significantly reduced.[4][7]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of Lifitegrast in modulating T-cell function.

Table 1: In Vitro Inhibition of T-Cell Adhesion and Immunological Synapse Formation

| Assay | Cell Line/System | Parameter | Value | Reference(s) |

| Jurkat Cell Adhesion Assay | Jurkat T-cells | IC50 | 3 nM | [7] |

| Immunological Synapse Formation | Human CD4+ T-cells and Dendritic Cells | IC50 (LFA-1) | 1.781 µM | [8] |

| Immunological Synapse Formation | Human CD4+ T-cells and Dendritic Cells | IC50 (ICAM-1) | 3.842 µM | [8] |

Table 2: Inhibition of Cytokine Release from Activated Lymphocytes

| Cytokine | Inhibition Level | Reference(s) |

| Interferon-gamma (IFN-γ) | Inhibition at ~2 nM | [7] |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition at ~2 nM | [7] |

| Macrophage Inflammatory Protein-1alpha (MIP-1α) | Inhibition at ~2 nM | [7] |

| Interleukin-1alpha (IL-1α) | Inhibition at ~2 nM | [7] |

| Interleukin-1beta (IL-1β) | Inhibition at ~2 nM | [7] |

| Interleukin-2 (IL-2) | Inhibition at ~2 nM | [7] |

| Interleukin-4 (IL-4) | Inhibition at ~2 nM | [7] |

| Interleukin-6 (IL-6) | Inhibition at ~2 nM | [7] |

Table 3: Inhibition of T-Cell Proliferation

| Assay | Cell System | Effect | Reference(s) |

| In Vitro T-cell Proliferation Assay | Naïve T-cells from draining lymph nodes and Dendritic Cells | 50% lower proliferation in the presence of Lifitegrast | [6] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the LFA-1/ICAM-1 signaling pathway and the inhibitory action of Lifitegrast.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the mechanism of action of Lifitegrast.

Jurkat T-Cell Adhesion Assay

This assay quantifies the ability of Lifitegrast to inhibit the adhesion of T-cells to ICAM-1.

Methodology:

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1.[9]

-

Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured in RPMI medium supplemented with 10% fetal calf serum (FCS).[9]

-

Cell Stimulation (Optional): Cells can be stimulated with agents like PMA or anti-CD3 antibodies to induce a high-avidity state of LFA-1.[9]

-

Incubation with Lifitegrast: Jurkat cells are pre-incubated with varying concentrations of Lifitegrast.

-

Adhesion: The Lifitegrast-treated cells are added to the ICAM-1 coated wells and incubated to allow for adhesion.[9]

-

Washing: Non-adherent cells are removed by gentle washing.[9]

-

Quantification: The number of adherent cells is quantified, typically by microscopy or a plate reader-based method.[9] The IC50 value is then calculated.

Immunological Synapse (IS) Formation Assay

This assay visually and quantitatively assesses the inhibitory effect of Lifitegrast on the formation of the immunological synapse.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Autologous CD3+ T-cells and dendritic cells (DCs) are then co-cultured.[3]

-

Cell Activation: The co-cultures are activated with a superantigen like Staphylococcal enterotoxin B (SEB) to induce IS formation.[3]

-

Treatment: The activated co-cultures are treated with varying concentrations of Lifitegrast.[3]

-

Immunofluorescence Staining: Cells are fixed and stained with fluorescently labeled antibodies against ICAM-1 and a T-cell receptor (TCR) component (e.g., CD3) to visualize the IS.[3]

-

Confocal Microscopy: The stained cells are imaged using confocal microscopy to identify and quantify the clustering of ICAM-1 and TCR at the cell-cell interface, which defines the IS.[3]

-

Quantification: The number of immunological synapses is quantified, and the IC50 for inhibition is determined.[8]

T-Cell Cytokine Release Assay

This assay measures the impact of Lifitegrast on the production of pro-inflammatory cytokines by activated T-cells.

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood.[10]

-

Cell Stimulation: The cells are stimulated to produce cytokines, for example, using anti-CD3 and anti-CD28 antibodies.

-

Incubation with Lifitegrast: The stimulated cells are incubated with a range of Lifitegrast concentrations.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.[10]

-

Cytokine Quantification: The concentration of various cytokines in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[10]

-

Data Analysis: The percentage of cytokine inhibition at each Lifitegrast concentration is calculated.

Conclusion

Lifitegrast's mechanism of action is centered on its potent and specific antagonism of the LFA-1/ICAM-1 interaction. This targeted approach effectively disrupts the T-cell mediated inflammatory cascade at multiple key steps, including adhesion, activation, and cytokine release. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and leverage this important therapeutic pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

The Inhibition of LFA-1/ICAM-1 Interaction by Lifitegrast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, in inhibiting the interaction with its ligand, intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical pathway in T-cell mediated inflammation, particularly in the context of dry eye disease. This document details the underlying signaling pathways, presents quantitative data on Lifitegrast's inhibitory activity, and provides comprehensive protocols for key experimental assays used to characterize this interaction. Visualizations of complex biological and experimental processes are provided through detailed diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The LFA-1/ICAM-1 Axis in T-Cell Mediated Inflammation

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a cornerstone of the immune response, facilitating T-lymphocyte adhesion, migration, and the formation of the immunological synapse.[1][2][3]

-

LFA-1 (αLβ2, CD11a/CD18) is an integrin exclusively expressed on the surface of leukocytes, including T-cells.[4]

-

ICAM-1 (CD54) is a member of the immunoglobulin superfamily expressed on the surface of various cells, including endothelial cells and antigen-presenting cells (APCs). Its expression is significantly upregulated in response to inflammatory stimuli.[5][6]

In inflammatory conditions such as dry eye disease, the upregulation of ICAM-1 on the ocular surface leads to increased recruitment and activation of LFA-1-expressing T-cells.[1][7] This interaction triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines, perpetuating the cycle of inflammation and leading to tissue damage.[2][8]

Lifitegrast: A Competitive Antagonist of the LFA-1/ICAM-1 Interaction

Lifitegrast is a small-molecule integrin antagonist that functions as a direct competitive inhibitor of the LFA-1/ICAM-1 interaction.[2][3] It is designed to mimic the binding epitope of ICAM-1, thereby physically blocking the binding of LFA-1 on T-cells to ICAM-1 on target cells.[9][10] This blockade prevents the formation of the immunological synapse, leading to a reduction in T-cell activation, proliferation, and the subsequent release of inflammatory cytokines.[5][7]

Quantitative Analysis of Lifitegrast's Inhibitory Potency

The efficacy of Lifitegrast in disrupting the LFA-1/ICAM-1 interaction has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 | Jurkat T-cells | 2.98 nM | [1] |

| IC50 | HuT 78 T-cells | 9 nM | [11] |

| Effective Kd | Jurkat & HuT 78 T-cells | 3 nM | [12] |

Table 1: In Vitro Inhibition of T-Cell Adhesion by Lifitegrast. This table presents the half-maximal inhibitory concentration (IC50) and effective dissociation constant (Kd) of Lifitegrast in preventing the adhesion of T-cell lines to ICAM-1.

| Cytokine | Assay | EC50 | Reference |

| Interferon-γ | Activated PBMCs | 0.0016 µM | [11] |

| Interleukin-1β | Activated PBMCs | 0.36 µM | [11] |

| Tumor Necrosis Factor-α | Activated PBMCs | 0.076 µM | [11] |

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by Lifitegrast. This table shows the half-maximal effective concentration (EC50) of Lifitegrast in reducing the secretion of key inflammatory cytokines from activated peripheral blood mononuclear cells (PBMCs).

Clinical Efficacy of Lifitegrast in Dry Eye Disease

Clinical trials have demonstrated the efficacy of Lifitegrast (5% ophthalmic solution) in treating both the signs and symptoms of dry eye disease.

| Clinical Endpoint | Study | Improvement vs. Placebo | p-value | Reference |

| Eye Dryness Score (EDS) | OPUS-2 | 12.61 point reduction | <0.0001 | |

| Eye Dryness Score (EDS) | OPUS-3 | 7.16 point reduction at day 84 | 0.0007 | [13] |

| Inferior Corneal Staining Score (ICSS) | Phase 2 | 0.35 point reduction | 0.0209 | |

| Inferior Corneal Staining Score (ICSS) | OPUS-1 | 0.24 point reduction | 0.0007 |

Table 3: Summary of Key Clinical Trial Results for Lifitegrast. This table highlights the statistically significant improvements in patient-reported symptoms (Eye Dryness Score) and objective signs (Inferior Corneal Staining Score) observed in major clinical trials.

Signaling Pathways

The interaction between LFA-1 and ICAM-1 initiates complex intracellular signaling cascades in both the T-cell and the ICAM-1 expressing cell. Lifitegrast, by blocking this initial binding, prevents the activation of these downstream pathways.

LFA-1 "Inside-Out" and "Outside-In" Signaling

LFA-1 activation is a critical step for T-cell adhesion and is regulated by "inside-out" signaling, where intracellular signals increase the affinity of LFA-1 for ICAM-1. Upon binding to ICAM-1, LFA-1 initiates "outside-in" signaling, leading to cytoskeletal rearrangements, cell spreading, and further T-cell activation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sonybiotechnology.com [sonybiotechnology.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencellonline.com [sciencellonline.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. path.ox.ac.uk [path.ox.ac.uk]

- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Lifitegrast: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast, marketed under the brand name Xiidra®, is a novel small-molecule integrin antagonist approved for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[1][2][3] Its mechanism of action involves the specific inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), key proteins involved in the inflammatory cascade associated with dry eye disease.[1][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacology of Lifitegrast, tailored for professionals in research and drug development.

Molecular Structure and Identification

Lifitegrast is a tetrahydroisoquinoline derivative.[1][3] Its systematic IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid.[1][2]

Table 1: Molecular Identifiers for Lifitegrast

| Identifier | Value |

| Chemical Formula | C29H24Cl2N2O7S[1][2] |

| Molecular Weight | 615.48 g/mol [1][5] |

| CAS Number | 1025967-78-5[2] |

| PubChem CID | 11965427[2][3] |

| DrugBank ID | DB11611[2] |

| KEGG ID | D10374[5] |

Physicochemical Properties

Lifitegrast is described as a white to off-white powder.[3] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Lifitegrast

| Property | Value | Source(s) |

| Melting Point | >163°C (decomposition) | [6] |

| Solubility | Soluble in water. Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. | [5][7] |

| pKa (Strongest Acidic) | 3.14 - 3.27 | [1][6] |

| pKa (Strongest Basic) | -1.3 | [1] |

| LogP | 3.96 - 4.7 | [1][8] |

Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway

Lifitegrast exerts its therapeutic effect by acting as a direct competitive antagonist of the LFA-1/ICAM-1 interaction.[4][9] LFA-1 is an integrin expressed on the surface of leukocytes, including T-lymphocytes, while ICAM-1 is an adhesion molecule that is overexpressed on endothelial and epithelial cells in inflammatory conditions like dry eye disease.[1][9] The binding of LFA-1 to ICAM-1 is a critical step in the immunological synapse, which leads to T-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3][9] By blocking this interaction, Lifitegrast effectively dampens the inflammatory response on the ocular surface.

The downstream signaling cascade following LFA-1 engagement involves the activation of the Erk1/2 MAPK pathway, which is crucial for T-cell activation.[1] Lifitegrast's inhibition of the LFA-1/ICAM-1 binding prevents this downstream signaling, thereby reducing T-cell-mediated inflammation.

Figure 1. Lifitegrast's inhibition of the LFA-1/ICAM-1 signaling pathway.

Experimental Protocols

Representative Synthesis of Lifitegrast

A practical and scalable synthesis of Lifitegrast has been developed that avoids the use of protecting groups.[3] The following is a representative multi-step synthesis:

-

Amide Coupling: An initial amide coupling is performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole monohydrate (HOBt).[3]

-

Chiral Amide Formation: The second step involves another amide formation with a chiral amino acid, which introduces the stereochemistry to the molecule, leading to the formation of a Lifitegrast dicyclohexylamine salt.[3]

-

Salt Conversion and Purification: The dicyclohexylamine salt is then converted to Lifitegrast using aqueous orthophosphoric acid.[3] The free Lifitegrast is subsequently converted to its sodium salt, extracted into an aqueous phase, and then converted back to the final product by the addition of aqueous hydrochloric acid.[3]

Figure 2. General workflow for a practical synthesis of Lifitegrast.

HPLC Analysis for Purity and Enantiomeric Impurity

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity and enantiomeric excess of Lifitegrast.

Chiral HPLC for Enantiomeric Purity:

-

Column: Chiralpak AD-H (250 × 4.6 mm, 5.0 μm)

-

Mobile Phase: n-hexane, 2-propanol, and formic acid (500:500:2, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Column Temperature: 40 °C

Reversed-Phase HPLC for Impurity Profiling:

-

Column: SunFire C18 (250 × 4.6 mm i.d., 5μm)

-

Mobile Phase: Methanol, acetonitrile, and water (20:60:20, v/v), with pH adjusted to 2.27 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

Figure 3. General workflow for HPLC analysis of Lifitegrast.

LFA-1/ICAM-1 Binding Affinity Assay (Jurkat Cell Adhesion Assay)

This cell-based assay is used to determine the potency of Lifitegrast in inhibiting the interaction between LFA-1 and ICAM-1. The half-maximal inhibitory concentration (IC50) can be determined from this assay.

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1.

-

Cell Culture: Jurkat T-cells, which endogenously express LFA-1, are cultured and labeled with a fluorescent dye (e.g., Calcein AM).

-

Incubation: Labeled Jurkat cells are pre-incubated with varying concentrations of Lifitegrast.

-

Adhesion: The cell-compound mixture is then added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a gentle washing step.

-

Detection: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the Lifitegrast concentration to determine the IC50 value.

Cytokine Release Assay

To assess the functional consequence of LFA-1/ICAM-1 blockade, the inhibition of cytokine release from activated T-cells can be measured.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Cell Culture and Stimulation: PBMCs are cultured and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of Lifitegrast.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of various pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6) in the supernatant is quantified using a multiplex immunoassay, such as a Luminex-based assay or ELISA.

-

Data Analysis: The cytokine concentrations are plotted against the Lifitegrast concentration to determine the inhibitory effect.

Conclusion

Lifitegrast is a well-characterized small molecule with a specific mechanism of action targeting the LFA-1/ICAM-1 interaction. Its chemical and physical properties are well-defined, and robust analytical methods for its characterization are established. The detailed understanding of its pharmacology and the availability of established experimental protocols make it a valuable tool for researchers in the fields of immunology, ophthalmology, and drug development. This guide provides a comprehensive technical overview to support further research and development efforts related to Lifitegrast and its therapeutic applications.

References

- 1. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for preparing compound Lifitegrast - Eureka | Patsnap [eureka.patsnap.com]

- 3. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. WO2019186520A1 - A process for the preparation of lifitegrast - Google Patents [patents.google.com]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]

The Pharmacodynamics of Lifitegrast in Ocular Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dry eye disease (DED) is a prevalent and multifactorial disorder of the ocular surface, characterized by a loss of tear film homeostasis. A key factor in the pathology of DED is a cycle of chronic inflammation on the ocular surface and in the associated glands.[1] Lifitegrast is a novel therapeutic agent specifically designed to target the inflammatory processes underlying DED. This technical guide provides an in-depth exploration of the pharmacodynamics of lifitegrast, its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: LFA-1/ICAM-1 Antagonism

Lifitegrast functions as a direct competitive antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2]

-

LFA-1: An integrin protein expressed on the surface of leukocytes, including T-lymphocytes.[3][4]

-

ICAM-1: A cell surface glycoprotein belonging to the immunoglobulin superfamily. Its expression is upregulated on vascular endothelial cells and antigen-presenting cells in corneal and conjunctival tissues during inflammation.[2][3]

The binding of LFA-1 to ICAM-1 is a critical step in the inflammatory cascade. This interaction facilitates the adhesion of T-cells to the vascular endothelium, their subsequent migration into ocular tissues, and the formation of an immunological synapse with antigen-presenting cells.[5][6] This synapse is essential for T-cell activation, proliferation, and the release of pro-inflammatory cytokines, which perpetuates the inflammatory cycle in DED.[5][7]

Lifitegrast is designed to mimic the binding epitope of ICAM-1, acting as a molecular decoy that binds to LFA-1 on T-cells.[7] This competitive inhibition prevents LFA-1 from binding to ICAM-1, thereby disrupting T-cell adhesion, migration, and activation.[6][8] The ultimate pharmacodynamic effect is a reduction in the inflammatory cell infiltrate and cytokine levels on the ocular surface, helping to alleviate both the signs and symptoms of DED.[8][9]

Signaling Pathways and Cellular Events

The therapeutic action of lifitegrast is centered on the disruption of the LFA-1/ICAM-1 signaling axis, which consequently modulates downstream inflammatory pathways.

Recent studies in murine models suggest that the mechanism of lifitegrast extends beyond the ocular surface. Topical administration has been shown to suppress the production of pro-inflammatory markers like interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in the draining lymph nodes.[10] This indicates that lifitegrast may also inhibit the initial T-cell priming and activation phase (the afferent arm of the immune response), in addition to blocking the recruitment of activated T-cells to the eye (the efferent arm).[4][10]

Quantitative Pharmacodynamic Data

The potency and effects of lifitegrast have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency of Lifitegrast

| Parameter | Cell Line / System | IC50 / EC50 Value | Reference(s) |

| T-Cell Adhesion Inhibition (IC50) | Jurkat T-cells to ICAM-1 | 2.98 - 3 nM | [7][11] |

| HuT 78 T-cells to ICAM-1 | 9 nM | [12] | |

| Cytokine Release Inhibition (EC50) | Activated Peripheral Blood Mononuclear Cells (PBMCs) | ||

| Interferon-γ (IFN-γ) | 0.0016 µM | [12] | |

| Interleukin-1β (IL-1β) | 0.36 µM | [12] | |

| Tumor Necrosis Factor-α (TNF-α) | 0.076 µM | [12] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Key Clinical Efficacy Endpoints (Phase III Trials)

| Endpoint | Trial | Result (Lifitegrast vs. Placebo) | p-value | Reference(s) |

| Eye Dryness Score (EDS) Change from Baseline | OPUS-2 | Statistically significant improvement | <0.0001 | [13] |

| OPUS-3 | Statistically significant improvement | 0.0007 | [14] | |

| Inferior Corneal Staining Score (ICSS) Change from Baseline | OPUS-1 | Statistically significant improvement | 0.0007 | [13] |

| OPUS-2 | Did not meet co-primary endpoint | 0.6186 | [13] | |

| OPUS-3 | Statistically significant improvement | <0.0001 | [15] |

Experimental Protocols

The characterization of lifitegrast's pharmacodynamics relies on specific, validated experimental assays.

T-Cell Adhesion Assay (Static)

This in vitro assay quantifies the ability of lifitegrast to inhibit the binding of T-cells to ICAM-1.

Methodology:

-

Plate Coating: 96-well microplates are coated with a solution of recombinant human ICAM-1 and incubated to allow for protein adsorption to the well surface. Control wells are treated with a blocking solution (e.g., Bovine Serum Albumin) alone.[16]

-

Cell Preparation: A T-cell line (e.g., Jurkat) is cultured and labeled with a fluorescent dye, such as Calcein-AM, for later quantification.[16]

-

Drug Incubation: The fluorescently labeled T-cells are pre-incubated with varying concentrations of lifitegrast or a vehicle control.

-

Adhesion Step: The T-cell suspensions are added to the ICAM-1-coated wells and incubated, allowing for cell adhesion to occur.

-

Washing: Non-adherent cells are removed by a series of gentle, standardized washing steps.

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader. The intensity of the fluorescence is directly proportional to the number of bound cells.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each lifitegrast concentration relative to the vehicle control. These data are then used to determine the IC50 value.

Cytokine Release Assay

This assay measures the effect of lifitegrast on the secretion of inflammatory cytokines from activated immune cells.

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture and Stimulation: PBMCs are cultured in the presence of a T-cell stimulant (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce activation and cytokine production.

-

Drug Treatment: The stimulated cells are concurrently treated with various concentrations of lifitegrast or a vehicle control.

-

Incubation: The cell cultures are incubated for a defined period (e.g., 24-72 hours) to allow for cytokine secretion into the supernatant.

-

Supernatant Collection: The cell culture plates are centrifuged, and the supernatant, containing the secreted cytokines, is carefully collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6) in the supernatant is measured using a multiplex immunoassay, such as a Luminex bead-based assay or ELISA.[17][18]

-

Data Analysis: The level of cytokine inhibition is determined for each lifitegrast concentration compared to the stimulated control, allowing for the calculation of EC50 values.

Logical Framework: From Molecular Action to Clinical Outcome

The pharmacodynamic profile of lifitegrast translates into clinical efficacy through a clear, logical progression of effects.

Conclusion

Lifitegrast demonstrates a targeted pharmacodynamic profile, acting as a potent antagonist of the LFA-1/ICAM-1 interaction. This mechanism directly inhibits key steps in the T-cell mediated inflammatory cascade that drives the pathology of dry eye disease. By reducing T-cell migration, activation, and subsequent cytokine release, lifitegrast effectively diminishes ocular surface inflammation. The quantitative data from both preclinical and clinical studies support this mechanism, validating LFA-1/ICAM-1 as a critical therapeutic target in ocular inflammatory conditions. This in-depth understanding of its pharmacodynamics is crucial for the continued development and optimal clinical application of lifitegrast and similar targeted immunomodulatory therapies.

References

- 1. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 9. accessh.org [accessh.org]

- 10. optometrytimes.com [optometrytimes.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Shire plc's New Eye Drug, Lifitegrast, Disappoints In Pivotal Trial - BioSpace [biospace.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Efficacy of Lifitegrast Ophthalmic Solution, 5.0%, in Patients With Moderate to Severe Dry Eye Disease: A Post Hoc Analysis of 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of Integrin Antagonists in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of integrin antagonists in preclinical models of autoimmune diseases. Integrins, a family of heterodimeric cell surface receptors, are pivotal in mediating cell adhesion, migration, and signaling, processes that are central to the pathogenesis of autoimmune disorders. By blocking these interactions, integrin antagonists represent a promising therapeutic strategy. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in this field.

Introduction to Integrins in Autoimmunity

Integrins are transmembrane receptors composed of α and β subunits that facilitate cell-cell and cell-extracellular matrix (ECM) interactions.[1] In the immune system, they are crucial for leukocyte trafficking, immune synapse formation, and effector functions.[2] The activation of integrins is a dynamic process, regulated by "inside-out" and "outside-in" signaling, which allows for rapid responses to environmental cues.[2][3] Dysregulation of integrin function can lead to inappropriate immune cell accumulation and activation in tissues, contributing to the pathology of various autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1]

Integrin antagonists, which can be monoclonal antibodies or small molecules, work by blocking the binding of integrins to their ligands, thereby interfering with the inflammatory cascade.[4] This guide will focus on the effects of these antagonists in established animal models of autoimmune diseases.

Integrin Signaling Pathways

Integrin signaling is a complex process that can be broadly divided into inside-out and outside-in signaling. A simplified representation of the inside-out signaling pathway leading to integrin activation in T-cells is depicted below.

Autoimmune Disease Models and the Efficacy of Integrin Antagonists

This section details the most commonly used animal models for multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease, and presents quantitative data on the efficacy of various integrin antagonists.

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for multiple sclerosis, characterized by inflammatory cell infiltration into the central nervous system (CNS), leading to demyelination and paralysis.[5]

| Antagonist | Target | Animal Model | Key Efficacy Parameters | Results | Reference |

| Natalizumab | α4β1 Integrin | C57BL/6 Mice | Clinical Score (0-5 scale) | Significant reduction in mean clinical score compared to control IgG-treated mice. | [6] |

| CNS Infiltration | Significant reduction in inflammatory cell infiltration in the spinal cord. | [4][6] | |||

| MMP-9 Expression (% area) | Peak Phase: Reduced from ~1.8% to ~0.6%Chronic Phase: Reduced from ~1.5% to ~0.5% | [5] | |||

| TIMP-1 Expression (% area) | Peak Phase: Increased from ~1.2% to ~2.0%Chronic Phase: Increased from ~1.0% to ~1.8% | [5] | |||

| BIO-1211 | α4β1 Integrin | EAE Mouse Model | Disease Severity Score | Prophylactic treatment significantly delayed the onset and reduced the severity of clinical signs. | [7] |

| Visabron c(4-4) | α4β1/α9β1 Integrin | C57bl/6 Mice | Neurological Score (0-5 scale) | Prophylactic treatment significantly reduced the mean neurological score throughout the 35-day study period compared to the vehicle control. | [8] |

EAE Induction (MOG35-55 in C57BL/6 Mice) [9][10]

-

Immunization (Day 0): Emulsify myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). Inject female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank.

-

Pertussis Toxin Administration (Day 0 and 2): Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later.[9]

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using a 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[11]

Natalizumab Administration [6]

-

Dosage: Administer natalizumab at a dose of 5 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Treatment Schedule: Administer daily starting from the onset of clinical signs.

Assessment of CNS Infiltration by Flow Cytometry [12]

-

Tissue Preparation: Perfuse mice with PBS and isolate spinal cords.

-

Cell Isolation: Mechanically dissociate the tissue and perform a Percoll gradient centrifugation to isolate mononuclear cells.

-

Staining: Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b).

-

Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell populations.[12]

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The CIA model is a widely used animal model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[13]

| Antagonist | Target | Animal Model | Key Efficacy Parameters | Results | Reference |

| Anti-LFA-1 mAb | αLβ2 (LFA-1) | Rabbit Model | Joint Swelling | Significant reduction in joint swelling compared to control. | [14] |

| Small Molecule LFA-1 Antagonist | αLβ2 (LFA-1) | Mouse Model | T-cell Adhesion | Reduced adhesion of T-cells to endothelial cells. | [14] |

| T-cell Proliferation | Reduced T-cell proliferation. | [14] | |||

| Cytokine Production | Decreased Th1 cytokine production. | [14] | |||

| Anti-α1 integrin | α1β1 Integrin | Mouse Model | Cartilage Degradation | Reduced cartilage degradation. | [14] |

| Leukocyte Infiltration | Reduced leukocyte infiltration. | [14] |

CIA Induction in DBA/1 Mice [13]

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of male DBA/1 mice.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and administer a second intradermal injection.

-

Arthritis Assessment: Monitor mice for signs of arthritis starting from day 21.

Measurement of Paw Swelling [4]

-

Use a plethysmometer or digital calipers to measure the volume or thickness of the hind paws.

-

Take baseline measurements before the onset of arthritis.

-

Measure paw swelling at regular intervals after the booster immunization. The change in paw volume or thickness is an indicator of inflammation.[4]

Histological Assessment of Joint Damage [15]

-

Tissue Processing: Euthanize mice, dissect the paws, and fix them in formalin. Decalcify the tissues and embed in paraffin.

-

Staining: Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O (for cartilage).

-

Scoring: Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-3 or 0-5.[15][16]

Inflammatory Bowel Disease (IBD): Dextran Sodium Sulfate (DSS)-Induced Colitis

DSS-induced colitis is a widely used model for IBD, particularly ulcerative colitis. Ingestion of DSS in drinking water causes damage to the colonic epithelium, leading to inflammation.[17]

| Antagonist | Target | Animal Model | Key Efficacy Parameters | Results | Reference |

| Vedolizumab | α4β7 Integrin | NOD-SCID-SGM3 Mice (humanized) | Colonoscopy Score | Combination with tacrolimus significantly reduced the score compared to vedolizumab alone or control. | [17] |

| Histology Score | Combination with tacrolimus significantly reduced the score compared to vedolizumab alone or control. | [17] | |||

| CD3+ T-cell Infiltration | Reduced by vedolizumab alone and further reduced with tacrolimus combination. | [17] | |||

| CD68+ Macrophage Infiltration | Reduced by vedolizumab alone and further reduced with tacrolimus combination. | [17] | |||

| Anti-α4β7 mAb | α4β7 Integrin | C57BL/6 Mice | α4β7+ Cells in Colon | Significant increase in α4β7 positive cells in DSS-treated mice at day 9 post-DSS removal. | [18] |

DSS-Induced Colitis [17]

-

DSS Administration: Dissolve DSS (36-50 kDa) in the drinking water at a concentration of 2-5% (w/v). Provide this solution to mice for 5-7 days.

-

Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.

-

Termination: Euthanize mice at the end of the study period and collect colon tissue for analysis.

Vedolizumab Administration [17]

-

Dosage and Schedule: In a humanized mouse model, vedolizumab was administered at 30 mg/kg three days prior to DSS start, and at 50 mg/kg on day 0 and day 4 of DSS treatment.[17]

-

Route of Administration: Intraperitoneal (i.p.) injection.

Histological Scoring of Colitis [5]

-

Tissue Preparation: Fix the entire colon in formalin and prepare a "Swiss roll" for embedding in paraffin.

-

Staining: Section the tissue and stain with H&E.

-

Scoring: Evaluate the sections based on the following criteria:

-

Inflammation Severity (0-3): 0=none, 1=mild, 2=moderate, 3=severe.

-

Inflammation Extent (0-3): 0=none, 1=mucosa, 2=mucosa and submucosa, 3=transmural.

-

Crypt Damage (0-4): 0=intact crypts, 1=loss of basal one-third, 2=loss of basal two-thirds, 3=entire crypt loss, 4=change in epithelial surface.

-

Percentage of Area Involved: Multiply the sum of the scores by the percentage of the tissue section involved (1=1-25%, 2=26-50%, 3=51-75%, 4=76-100%).

-

Conclusion

Integrin antagonists have demonstrated significant efficacy in a range of preclinical models of autoimmune diseases. By inhibiting leukocyte trafficking and activation, these agents can ameliorate disease severity, reduce tissue damage, and modulate the underlying inflammatory processes. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug developers working to advance novel therapies for autoimmune disorders. Further research into the nuances of integrin signaling and the development of more specific and potent antagonists will continue to be a promising avenue for therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Plethysmometer - Paw Volume & Oedema in mice and rats [ugobasile.com]

- 5. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of natalizumab treatment on metalloproteinases and their inhibitors in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]

- 14. inotiv.com [inotiv.com]

- 15. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. socmucimm.org [socmucimm.org]

Preclinical Evidence for Lifitegrast in T-Cell Mediated Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the role of lifitegrast in mitigating T-cell mediated inflammation, with a primary focus on its application in dry eye disease (DED). Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, represents a targeted therapeutic approach to disrupting the inflammatory cascade that underlies various immune-mediated conditions.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the molecular interactions and experimental workflows.

Core Mechanism of Action: LFA-1/ICAM-1 Antagonism

T-cell activation, migration, and the formation of the immunological synapse are critical events in the inflammatory response.[1][5] These processes are heavily dependent on the interaction between LFA-1, an integrin expressed on the surface of T-cells, and its ligand, intercellular adhesion molecule-1 (ICAM-1), which is upregulated on inflamed endothelial and epithelial cells.[2][6][7] Lifitegrast is designed to act as a competitive antagonist, binding to LFA-1 and sterically hindering its interaction with ICAM-1.[2][5][8][9] This blockade disrupts the T-cell mediated inflammatory cascade at multiple points.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of lifitegrast has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Efficacy of Lifitegrast

| Assay Type | Target | Metric | Value | Reference |

| T-Cell Adhesion Assay | Jurkat T-cell binding to ICAM-1 | IC50 | 3 nM | [8][10] |

| T-Cell Adhesion Assay | HuT 78 T-cell adhesion to ICAM-1 | IC50 | 9 nM | [11] |

| Cytokine Release Assay | Inhibition of various cytokines (IFN-γ, TNF-α, IL-1α, IL-1β, IL-2, IL-4, IL-6, MIP-1α) from activated lymphocytes | Inhibition | Levels as low as ~2 nM | [8][10] |

| Cytokine Release Assay | Inhibition of IFN-γ production by stimulated lymphocytes | Inhibition | Significant at 1 µM | [12] |

| Immunological Synapse Formation | Inhibition of IS formation between dendritic cells and T-cells | IC50 (LFA-1) | 1.781 µM | [13] |

| Immunological Synapse Formation | Inhibition of IS formation between dendritic cells and T-cells | IC50 (ICAM-1) | 3.842 µM | [13] |

In Vivo Efficacy of Lifitegrast

| Animal Model | Study Duration | Treatment | Key Finding | Percent Change/Value | p-value | Reference |

| Murine Desiccating Stress Model | 5 days | Lifitegrast (twice daily) | Increased conjunctival goblet cell number | 39% increase | < 0.05 | [3] |

| Murine Desiccating Stress Model | 5 days | Lifitegrast (twice daily) | Increased conjunctival goblet cell area | 22% increase | < 0.05 | [3] |

| Canine Keratoconjunctivitis Sicca | 12 weeks | 1% Lifitegrast (thrice daily) | Increased tear production (Schirmer test) | 3.4 to 5.8 mm | < 0.025 | [3] |

| Murine Allergic Eye Disease Model | 7 days | 5% Lifitegrast (once daily) | Significant inhibition of clinical MGD severity | - | - | [14] |

| Murine Desiccating Stress Model | 10 and 15 days | Lifitegrast (thrice daily) | Reduced corneal fluorescein score | - | < 0.001 | [15] |

| Murine Desiccating Stress Model | 14 days | 10% Lifitegrast + Tocopherol | Decreased conjunctival CD4+IFN-γ+ T-cells | Significant decrease vs. control and 5% Lifitegrast | - | [16] |

Detailed Experimental Protocols

In Vitro Assays

1. Jurkat T-Cell Adhesion to ICAM-1

This assay quantifies the ability of lifitegrast to inhibit the binding of T-cells to ICAM-1.

-

Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1-Fc (0.5 µ g/well ) overnight at 4°C.

-

Cell Treatment: Jurkat cells are pre-incubated with varying concentrations of lifitegrast or vehicle control for 30 minutes at 37°C.

-

Adhesion: 2 x 10^5 treated Jurkat cells are added to each ICAM-1-coated well and incubated for 30 minutes at 37°C to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with Hank's Balanced Salt Solution (HBSS).

-

Quantification: The number of adherent cells is determined by microscopy or by labeling cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence intensity. The IC50 value is calculated as the concentration of lifitegrast that inhibits 50% of T-cell binding.[8][10]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Protocol to examine immune subpopulations in murine conjunctiva and lacrimal gland using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Increasing LFA-1 Expression Enhances Immune Synapse Architecture and T Cell Receptor Signaling in Jurkat E6.1 Cells [frontiersin.org]

- 5. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sartorius.com [sartorius.com]

- 9. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]

- 10. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

Lifitegrast Sodium: An In Vitro Technical Guide to Cytokine Release Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction.[1][2] This interaction is a cornerstone of T-cell mediated inflammation, crucial for the adhesion, migration, and activation of T-cells, which culminates in the release of pro-inflammatory cytokines.[3][4][5] In vitro studies have conclusively demonstrated that lifitegrast potently blocks this pathway, leading to a significant, broad-spectrum reduction in the secretion of key cytokines implicated in inflammatory diseases. This technical guide summarizes the quantitative data on lifitegrast's in vitro efficacy, details relevant experimental protocols, and provides visual diagrams of the core biological and experimental pathways.

Introduction to Lifitegrast's Mechanism of Action

T-cell activation is a critical event in the inflammatory cascade. It requires a complex interaction between a T-cell and an antigen-presenting cell (APC), such as a dendritic cell. This interaction is stabilized by the formation of an "immunological synapse," a highly organized structure at the cell-cell interface.[3][6] The binding of LFA-1 on the T-cell surface to ICAM-1 on the APC surface is essential for the formation and stability of this synapse.[3][5] This adhesion allows for the effective engagement of the T-cell receptor (TCR) with the major histocompatibility complex (MHC) on the APC, triggering downstream signaling that results in T-cell proliferation, activation, and cytokine release.[2][3][6]

Lifitegrast is engineered to act as a molecular decoy, competitively binding to LFA-1 and physically obstructing its interaction with ICAM-1.[1][3][4] By preventing this initial adhesion step, lifitegrast effectively inhibits the entire downstream inflammatory cascade.[1][7]

Signaling Pathway and Point of Inhibition

The LFA-1/ICAM-1 signaling pathway is a critical co-stimulatory checkpoint in the immune response. Its blockade by lifitegrast prevents the necessary cell-to-cell adhesion required for a robust T-cell response, thereby inhibiting the release of inflammatory mediators.

Quantitative Data on In Vitro Efficacy

In vitro assays have established the high potency of lifitegrast in inhibiting key T-cell functions. The data demonstrates that lifitegrast acts at nanomolar concentrations to disrupt T-cell adhesion and subsequent cytokine release.

Table 1: Potency of Lifitegrast in T-Cell Functional Assays

| Assay | Metric | Result | Cell Model | Reference |

|---|---|---|---|---|

| T-Cell Binding | IC₅₀ | 3 nM | Jurkat Cells | [3] |

| Cytokine Release Inhibition | Effective Concentration | As low as ~2 nM | Activated Lymphocytes | [3] |

| IFN-γ Production Inhibition | Effective Concentration | 1 µM (significant inhibition) | Stimulated Lymphocytes | [8] |

| Immunological Synapse Formation Inhibition | Effective Concentration | >100 nM | T-cells & APCs |[3] |

Table 2: Summary of Pro-Inflammatory Cytokines Inhibited by Lifitegrast In Vitro

| Cytokine | Category | Implication in Inflammation | Reference |

|---|---|---|---|

| Interferon-gamma (IFN-γ) | Th1 Cytokine | T-cell and macrophage activation | [3][5][7][8] |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Systemic inflammation, apoptosis | [3][5][7] |

| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | Chemokine | Leukocyte recruitment | [3][5] |

| Interleukin-1 alpha (IL-1α) | Pro-inflammatory | Fever, inflammation | [3][5] |

| Interleukin-1 beta (IL-1β) | Pro-inflammatory | Fever, inflammation | [3][5][9] |

| Interleukin-2 (IL-2) | T-Cell Growth Factor | T-cell proliferation | [3][5] |

| Interleukin-4 (IL-4) | Th2 Cytokine | B-cell activation, allergic response | [3][5][10] |

| Interleukin-6 (IL-6) | Pro-inflammatory | Acute phase response, B-cell differentiation |[3][5] |

Experimental Protocols

The following sections describe representative methodologies for the key in vitro experiments used to characterize the activity of lifitegrast.

T-Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of T-cells to plates coated with ICAM-1.

-

Cell Line: Jurkat T-cells, a human immortalized line of T lymphocytes.[3][11]

-

Protocol:

-

Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.

-

Cell Labeling: Jurkat cells are labeled with a fluorescent dye (e.g., Calcein-AM) for later quantification.

-

Compound Incubation: Serial dilutions of lifitegrast (or vehicle control) are prepared in assay medium.

-

Adhesion: Labeled Jurkat cells are pre-incubated with the lifitegrast dilutions or control for 30 minutes. The cell suspensions are then added to the ICAM-1 coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader.

-

Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[12][13]

-

Cytokine Release Assay

This assay measures the effect of lifitegrast on the secretion of cytokines from activated immune cells.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation.[2][14]

-

Protocol:

-

Cell Plating: PBMCs are seeded in 96-well culture plates.

-

Compound Addition: Lifitegrast is added to the wells at various concentrations. A vehicle control is also included.

-

Stimulation: Cells are activated with a stimulant, such as Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies, to induce T-cell activation and cytokine production.[14] Unstimulated controls are also maintained.

-

Incubation: Plates are incubated for 24-72 hours at 37°C in a CO₂ incubator to allow for cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is carefully collected from each well.

-

Cytokine Quantification: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-6) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Analysis: The levels of cytokines in lifitegrast-treated wells are compared to the stimulated vehicle control to determine the extent of inhibition.

-

Immunological Synapse Formation Assay

This assay visually assesses the ability of lifitegrast to prevent or disrupt the formation of the immunological synapse between T-cells and APCs.

-

Cell Models: Co-culture of dendritic cells (DCs) and autologous CD3+ T-cells, or cell lines such as Raji cells (as APCs) and Jurkat cells (as T-cells).[11][14]

-

Protocol:

-

Cell Labeling: One cell type (e.g., APCs) is labeled to express a fluorescently tagged ICAM-1, while the other (T-cells) is labeled with a different fluorescent marker for identification.[11]

-

Co-culture and Treatment:

-

Imaging: The cell interactions are visualized over time using confocal microscopy or live-cell imaging.[11][14]

-

Analysis: The formation of an immunological synapse is identified by the characteristic clustering of ICAM-1 at the cell-cell junction. The percentage of interacting cells or the ratio of DCs to T-cells in conjugates is quantified. Lifitegrast's efficacy is determined by a decrease in the percentage of interacting cells and a disruption of ICAM-1 clustering.[14]

-

Discussion and Implications

The in vitro data robustly supports the mechanism of action of lifitegrast as a potent and specific inhibitor of the LFA-1/ICAM-1 interaction. The low nanomolar concentrations required to inhibit T-cell binding and cytokine release highlight its efficiency. The broad-spectrum inhibition of key pro-inflammatory cytokines, including IFN-γ and TNF-α, provides a clear molecular basis for its anti-inflammatory effects observed in clinical settings for diseases like dry eye.[7][9]

For researchers, these findings validate the LFA-1/ICAM-1 axis as a high-value target for anti-inflammatory drug development. The detailed protocols provide a framework for screening and characterizing other potential LFA-1 antagonists. For drug development professionals, the consistent and potent in vitro activity of lifitegrast serves as a benchmark for efficacy in preclinical models of T-cell mediated inflammation.

References

- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Th1-Mediated Keratoconjunctivitis Sicca by Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

Lifitegrast's Impact on Immunological Synapse Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifitegrast is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease (DED). Its mechanism of action centers on the disruption of the immunological synapse, a critical interface for T-cell activation and propagation of inflammatory responses. This technical guide provides an in-depth analysis of Lifitegrast's core mechanism, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the associated signaling pathways and experimental workflows. Lifitegrast binds to Lymphocyte Function-Associated Antigen-1 (LFA-1), a cell surface protein on T-cells, and competitively blocks its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] This inhibition prevents the formation of a stable immunological synapse between T-cells and antigen-presenting cells (APCs), thereby attenuating T-cell activation, proliferation, and the release of pro-inflammatory cytokines that are central to the pathophysiology of DED and other inflammatory conditions.[2][4][5]

Quantitative Data on Lifitegrast's Bioactivity

The following tables summarize the key in vitro bioactivity data for Lifitegrast, demonstrating its potency in inhibiting the LFA-1/ICAM-1 interaction and subsequent inflammatory sequelae.

| Parameter | Cell Line | Value | Reference |

| IC50 (T-cell adhesion to ICAM-1) | Jurkat T-cells | 2.98 nM | [6] |

| HuT 78 T-cells | 9 nM | [6] | |

| Binding Affinity (Kd) for LFA-1 | - | 3 nM | [7] |

Table 1: Lifitegrast's Potency in T-cell Adhesion and LFA-1 Binding. This table presents the half-maximal inhibitory concentration (IC50) of Lifitegrast in preventing T-cell adhesion to ICAM-1 and its binding affinity (Kd) to LFA-1.

| Cytokine | EC50 | Reference |

| Interferon-γ (IFN-γ) | 0.0016 µM | [6] |

| Interleukin-1β (IL-1β) | 0.36 µM | [6] |

| Tumor Necrosis Factor-α (TNF-α) | 0.076 µM | [6] |

Table 2: Lifitegrast's Half-Maximal Effective Concentration (EC50) for Cytokine Release Inhibition. This table details the EC50 values of Lifitegrast for the inhibition of key pro-inflammatory cytokines from activated peripheral blood mononuclear cells (PBMCs).

Core Mechanism of Action: Disrupting the Immunological Synapse

The therapeutic effect of Lifitegrast is rooted in its ability to competitively antagonize the LFA-1/ICAM-1 interaction, a cornerstone of the immunological synapse.[5] In inflammatory conditions such as DED, the expression of ICAM-1 is upregulated on the ocular surface and on APCs.[8] This increased expression facilitates the recruitment and activation of T-cells.[2]

The binding of LFA-1 on T-cells to ICAM-1 on APCs is a critical co-stimulatory signal that, along with the T-cell receptor (TCR) engaging with the major histocompatibility complex (MHC) on the APC, leads to the formation of a stable immunological synapse.[9] This structured interface orchestrates the signaling cascade required for T-cell activation, proliferation, and the directed release of pro-inflammatory cytokines.[4]

Lifitegrast, by binding to the I-domain of the CD11a subunit of LFA-1, acts as a molecular mimic of ICAM-1, thereby physically obstructing the LFA-1/ICAM-1 interaction.[10] This disruption prevents the formation of a mature and stable immunological synapse, leading to a downstream reduction in T-cell-mediated inflammation.[2]

Figure 1. T-Cell activation pathway and the inhibitory action of Lifitegrast.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of Lifitegrast on T-cell function and immunological synapse formation.

T-Cell Adhesion to ICAM-1 Inhibition Assay

This assay quantifies the ability of Lifitegrast to inhibit the adhesion of T-cells to ICAM-1.

Materials:

-

Jurkat T-cells (or other suitable T-cell line, e.g., HuT 78)

-

Recombinant human ICAM-1/Fc chimera

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Calcein-AM (or other fluorescent cell viability dye)

-

Lifitegrast (at various concentrations)

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating: Coat the wells of a 96-well microplate with 0.5 µ g/well of recombinant human ICAM-1/Fc in PBS overnight at 4°C.

-

Blocking: Wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Label Jurkat T-cells with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.

-

Inhibition: Pre-incubate the labeled Jurkat T-cells with varying concentrations of Lifitegrast or vehicle control for 30 minutes at 37°C.

-

Adhesion: Add 100 µL of the cell suspension (containing 2 x 10^5 cells) to each ICAM-1-coated well. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Data Analysis: Calculate the percentage of adhesion for each Lifitegrast concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Experimental workflow for the T-cell adhesion inhibition assay.

Immunological Synapse Formation Visualization by Immunofluorescence

This protocol allows for the direct visualization of the immunological synapse and the impact of Lifitegrast on its formation.

Materials:

-

Raji B-cells (APCs)

-

Jurkat T-cells

-

Staphylococcal enterotoxin B (SEB) or other superantigen

-

Poly-L-lysine or Fibronectin coated coverslips or chamber slides

-

Primary antibodies: anti-LFA-1, anti-ICAM-1, anti-CD3 (TCR marker)

-

Fluorescently-labeled secondary antibodies

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Protocol:

-

APC Preparation: Adhere Raji B-cells to poly-L-lysine or fibronectin-coated coverslips. Pulse the adhered Raji cells with SEB (1 µg/mL) for 30 minutes at 37°C to load them with superantigen. Wash to remove excess SEB.

-

T-Cell Treatment: Pre-incubate Jurkat T-cells with Lifitegrast (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.

-

Co-culture and Synapse Formation: Add the pre-treated Jurkat T-cells to the SEB-pulsed Raji cells and co-culture for 15-30 minutes at 37°C to allow for immunological synapse formation.

-

Fixation: Gently fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization and Staining: Wash with PBS, then permeabilize the cells if staining for intracellular proteins. Block with 5% BSA in PBS. Incubate with primary antibodies (e.g., anti-LFA-1 and anti-CD3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash, counterstain nuclei with DAPI, and mount the coverslips. Image the cells using a confocal microscope, acquiring z-stacks to visualize the three-dimensional structure of the synapse.

-

Analysis: Analyze the images for the co-localization of LFA-1 and CD3 at the T-cell/APC interface. Quantify the percentage of T-cells forming a synapse in the presence and absence of Lifitegrast.

Figure 3. Key interactions within the immunological synapse and the point of Lifitegrast intervention.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of Lifitegrast on the production of pro-inflammatory cytokines by activated human PBMCs.

Materials:

-

Human PBMCs isolated from healthy donors

-

Anti-CD3 and anti-CD28 antibodies

-

96-well cell culture plates

-

RPMI-1640 medium supplemented with 10% FBS

-

Lifitegrast (at various concentrations)

-

ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-1β)

-

Cell culture incubator

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS.

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Resuspend PBMCs in complete RPMI medium. Add the cells (e.g., 2 x 10^5 cells/well) to the anti-CD3 coated plate. Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

Lifitegrast Addition: Immediately add varying concentrations of Lifitegrast or vehicle control to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

Cytokine Quantification: Measure the concentration of the desired cytokines (e.g., IFN-γ, TNF-α, IL-1β) in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the Lifitegrast concentrations to generate dose-response curves and determine the EC50 values for the inhibition of each cytokine.

Conclusion

Lifitegrast exerts its therapeutic effect by directly targeting the LFA-1/ICAM-1 interaction, a critical step in the formation of the immunological synapse. By competitively inhibiting this binding, Lifitegrast effectively disrupts T-cell activation, adhesion, and the subsequent release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the immunomodulatory properties of Lifitegrast and similar LFA-1 antagonists. Understanding the precise molecular interactions and having robust methodologies for their assessment are crucial for the continued development of targeted therapies for a range of inflammatory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. An Engineered Contact Lens for Passive and Sustained Release of Lifitegrast, an Anti-Dry Eye Syndrome Drug | bioRxiv [biorxiv.org]

- 8. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing Lifitegrast in Human Corneal Epithelial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lifitegrast in in-vitro studies involving human corneal epithelial cells (HCECs). The protocols outlined below detail methods for evaluating the effects of Lifitegrast on cell viability, inflammatory marker expression, and cytokine release.

Introduction